Prmt4-IN-2

Description

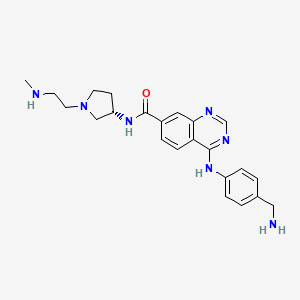

Structure

3D Structure

Properties

Molecular Formula |

C23H29N7O |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

4-[4-(aminomethyl)anilino]-N-[(3S)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1 |

InChI Key |

RMIWGHBRLVZTBB-IBGZPJMESA-N |

Isomeric SMILES |

CNCCN1CC[C@@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Canonical SMILES |

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Origin of Product |

United States |

Foundational & Exploratory

Prmt4-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: Publicly available information on a compound specifically designated "Prmt4-IN-2" is limited. This guide presents data for a compound identified as This compound (compound 55) and, for a more detailed mechanistic context, incorporates extensive data from the well-characterized and structurally related dual PRMT4/PRMT6 inhibitor, MS049 . This approach provides a comprehensive understanding of the inhibition of Protein Arginine Methyltransferase 4 (PRMT4).

Core Mechanism of Action

This compound is a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in the regulation of gene transcription by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This methylation can lead to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).

The inhibition of PRMT4 by small molecules like this compound blocks these methylation events, thereby modulating the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and signal transduction. The related compound, MS049, has been shown to be a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate.[1] This suggests that it does not bind to the active site in the same manner as the natural substrates.

Quantitative Data

The inhibitory activity of this compound and the related inhibitor MS049 has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound (compound 55)

| Target | IC50 (nM) |

| PRMT4 | 92 |

| PRMT6 | 436 |

| PRMT1 | 460 |

| PRMT8 | 823 |

| PRMT3 | 1386 |

Data sourced from MedchemExpress.[2]

Table 2: Biochemical and Cellular Inhibitory Activity of MS049

| Assay Type | Target/Substrate | IC50 |

| Biochemical | PRMT4 | 34 nM |

| Biochemical | PRMT6 | 43 nM |

| Cellular | H3R2me2a in HEK293 cells | 0.97 µM |

| Cellular | Med12-Rme2a in HEK293 cells | 1.4 µM |

Data sourced from MedchemExpress and Shen Y et al. (2016).[3][4]

Signaling Pathways

PRMT4 is a key regulator of various signaling pathways through its role as a transcriptional coactivator. Inhibition of PRMT4 can therefore have significant downstream effects on cellular function.

PRMT4 is recruited to chromatin by transcriptional activators like p160 coactivators and steroid hormone receptors. It then methylates histone H3 at arginines 17 and 26, as well as coactivators like CBP/p300. These methylation events are generally associated with transcriptional activation. This compound inhibits the methyltransferase activity of PRMT4, leading to a downstream decrease in the expression of target genes. Additionally, pathways like AKT/mTOR can influence PRMT4 activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PRMT4 inhibitors.

Biochemical PRMT4 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.

Materials:

-

Recombinant human PRMT4 enzyme

-

Histone H4 (1-21) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.3

-

This compound or other inhibitors

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing 160 nM PRMT4 enzyme and 40 µM H4(1-21) peptide substrate in PBS buffer.[5]

-

Add the inhibitor at various concentrations. A minimum of 10 concentrations are used to generate an IC50 curve.

-

Initiate the reaction by adding [³H]-SAM to a final concentration of 0.23 µM.[5]

-

Incubate the reaction at 30°C.

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]

Regulating the Transcriptome: A Technical Guide to PRMT4 Inhibition and Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator that plays a pivotal role in the control of gene transcription. As a Type I PRMT, it catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification is a key signaling event that influences chromatin structure, transcription factor activity, and RNA processing, ultimately leading to the activation of specific gene expression programs. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the regulation of gene transcription by potent and selective PRMT4 inhibitors, with a focus on the molecular mechanisms, experimental assessment, and potential therapeutic implications. While specific data for a compound designated "Prmt4-IN-2" is not publicly available, this guide will utilize data from well-characterized, potent, and selective PRMT4 inhibitors as representative examples to illustrate the principles of targeting this enzyme.

The Role of PRMT4 in Gene Transcription

PRMT4 functions primarily as a transcriptional coactivator.[1] It is recruited to the promoter regions of target genes through its interaction with various transcription factors and nuclear receptors.[1] Once recruited, PRMT4 methylates key substrates to facilitate transcriptional activation.

Histone Methylation: A primary mechanism of PRMT4-mediated gene activation is through the methylation of histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a).[2][3] These methylation marks are associated with active chromatin states and serve as docking sites for other coactivator proteins, leading to a more open chromatin structure that is permissive for transcription.[2]

Non-Histone Substrate Methylation: Beyond histones, PRMT4 methylates a diverse range of non-histone proteins involved in transcription, including:

-

p300/CBP: These histone acetyltransferases are key coactivators. Methylation by PRMT4 can enhance their activity.

-

Mediator Complex Subunits (e.g., MED12): The Mediator complex is a crucial bridge between transcription factors and the RNA polymerase II machinery. Methylation of MED12 by PRMT4 is a key event in transcriptional activation.[4][5]

-

BRG1-associated factor 155 (BAF155): A core subunit of the SWI/SNF chromatin remodeling complex. PRMT4-mediated methylation of BAF155 influences the complex's activity.[4][5]

-

BRD4: This bromodomain and extraterminal domain (BET) protein is a critical reader of acetylated histones and a transcriptional coactivator. PRMT2 and PRMT4 have been shown to methylate BRD4, which is important for its role in transcription and DNA repair.[1][6]

Quantifying the Impact of PRMT4 Inhibition

The development of potent and selective small molecule inhibitors allows for the precise interrogation of PRMT4 function. The inhibitory activity of these compounds is typically characterized by both biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of Representative PRMT4 Inhibitors

| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) (Target Engagement) | Reference |

| TP-064 | PRMT4 | < 5 | 43 (MED12 dimethylation) | [4] |

| PRMT6 | 1300 | 340 (BAF155 dimethylation) | [4] | |

| Compound 17 | PRMT4 | 34 | 1400 (Med12-Rme2a) | [7] |

| PRMT6 | 43 | Not Reported | [7] | |

| AH237 | PRMT4 | 2.8 | Not Reported | [8] |

| PRMT5 | 0.42 | Not Reported | [8] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cellular methylation by 50%.

Experimental Protocols for Assessing PRMT4 Inhibition

A variety of experimental techniques are employed to characterize the activity and effects of PRMT4 inhibitors.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency

This is a bead-based immunoassay used to measure the enzymatic activity of PRMT4 in a high-throughput format.[9][10][11][12][13]

Principle: A biotinylated histone H3 peptide substrate is incubated with the PRMT4 enzyme and a methyl donor (S-adenosylmethionine, SAM). Upon methylation by PRMT4, an antibody specific to the methylated arginine residue on the substrate binds to it. This antibody is linked to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated substrate. When the donor and acceptor beads are in close proximity (i.e., when the substrate is methylated), excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the extent of substrate methylation.

Brief Protocol:

-

Reaction Setup: In a 384-well plate, combine the PRMT4 enzyme, the biotinylated histone H3 peptide substrate, SAM, and the test inhibitor at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: Add AlphaLISA® acceptor beads conjugated with an anti-methylarginine antibody and streptavidin-coated donor beads.

-

Signal Reading: Incubate in the dark and then read the plate on an AlphaLISA®-compatible plate reader.

Western Blotting for Cellular Target Engagement

This technique is used to measure the levels of specific histone and non-histone protein methylation in cells treated with a PRMT4 inhibitor.[4][5]

Principle: Cells are treated with the PRMT4 inhibitor. Whole-cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for the methylated form of the target protein (e.g., anti-H3R17me2a, anti-dimethyl-BAF155, or anti-dimethyl-MED12) and for the total protein as a loading control. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Brief Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the PRMT4 inhibitor for a specified time.

-

Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with a secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Genome-wide Target Analysis

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest and the distribution of specific histone modifications.[14][15][16][17]

Principle: Cells are treated with a PRMT4 inhibitor or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to PRMT4 or a histone mark like H3R17me2a is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the genomic regions that were associated with the protein or histone mark.

Brief Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., PRMT4) or a specific histone modification (e.g., H3R17me2a).

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to confirm direct binding of a drug to its target protein in a cellular environment.[18][19][20][21]

Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to a temperature that causes partial protein denaturation and aggregation. The amount of soluble target protein remaining after heat treatment is then quantified. An increase in the amount of soluble protein in the presence of the inhibitor indicates target engagement.

Brief Protocol:

-

Cell Treatment: Treat cells with the inhibitor or vehicle control.

-

Heating: Heat the cell suspension or lysate to a specific temperature for a defined period.

-

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the aggregated protein pellet.

-

Quantification: Quantify the amount of the target protein (PRMT4) in the soluble fraction, typically by Western blotting or other immunoassays.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PRMT4-mediated gene regulation and the workflows used to study them is crucial for a comprehensive understanding.

References

- 1. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]

- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Chromatin Immunoprecipitation - ChIP-seq Kits - Dna methylation | Diagenode [diagenode.com]

- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Prmt4-IN-2 impact on signal transduction pathways

An In-depth Technical Guide on the Impact of PRMT4 Inhibitors on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), inhibitors on key signal transduction pathways. While the specific inhibitor "Prmt4-IN-2" did not yield public data, this document leverages information from potent and selective PRMT4 inhibitors to detail their mechanism of action and effects on cellular signaling.

Introduction to PRMT4

PRMT4 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2][3] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT4 activity has been implicated in several diseases, most notably in cancer, where it is often overexpressed and correlates with poor prognosis.[1][4] This has made PRMT4 an attractive therapeutic target for the development of small molecule inhibitors.

Quantitative Data: Potency of Representative PRMT4 Inhibitors

Several potent and selective PRMT4 inhibitors have been developed and characterized. The following table summarizes the in vitro and cellular potency of some of these compounds against PRMT4.

| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |

| MS049 | 34 | 1400 (Med12 methylation) | A potent and selective dual inhibitor of PRMT4 and PRMT6.[1][2] |

| TP-064 | <10 | 43 (MED12 methylation), 340 (BAF155 methylation) | A highly potent and selective chemical probe for PRMT4.[5][6] |

| AH237 | 2.8 | Not Reported | A potent and dual-selective inhibitor of PRMT4 and PRMT5.[7] |

| GSK3368715 | 1148 | Not Reported | A type I PRMT inhibitor with activity against PRMT4.[6] |

Impact on Key Signal Transduction Pathways

PRMT4 inhibitors modulate several critical signaling pathways by preventing the methylation of key protein substrates.

The Rb-E2F Pathway and Cell Cycle Control

The Retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S phase transition of the cell cycle by binding to and inhibiting the E2F family of transcription factors.[8][9][10]

-

PRMT4-mediated Regulation: PRMT4 can methylate the C-terminal domain of Rb at arginine residues (R775, R787, and R798 in vitro; R787 in vivo).[8] This methylation event is thought to facilitate the subsequent phosphorylation of Rb by cyclin-dependent kinases (Cdks).[8] Both methylation and phosphorylation of Rb lead to a conformational change that disrupts its interaction with E2F-1, allowing the transcription factor to activate genes required for S-phase entry and cell cycle progression.[8][9]

-

Impact of PRMT4 Inhibition: By inhibiting PRMT4, the methylation of Rb is prevented. This can lead to a decrease in Rb phosphorylation, stabilization of the Rb-E2F1 complex, and subsequent repression of E2F1 target genes, ultimately resulting in cell cycle arrest at the G1/S checkpoint.

VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[4][11]

-

PRMT4-mediated Regulation: PRMT4 directly interacts with and methylates VEGFR-2 at arginine 817 (R817) in the juxtamembrane domain.[4][11] This methylation event selectively promotes the phosphorylation of tyrosine 820 (Y820), which then serves as a docking site for the SH2 domain of the proto-oncogene c-Src.[4][11] The recruitment and activation of c-Src by VEGFR-2 are critical for downstream signaling events that lead to filopodia formation, a key process in endothelial cell migration and sprouting angiogenesis.[4][11]

-

Impact of PRMT4 Inhibition: Inhibition of PRMT4 prevents the methylation of VEGFR-2 at R817. This, in turn, reduces the phosphorylation of Y820, impairs the recruitment and activation of c-Src, and ultimately inhibits VEGFR-2-mediated angiogenic signaling, including filopodia protrusions.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers.

-

PRMT4-mediated Regulation: Studies in hepatocellular carcinoma (HCC) have shown that PRMT4 can promote tumor progression by activating the AKT/mTOR signaling pathway.[12][13][14] Overexpression of PRMT4 leads to increased phosphorylation of AKT, mTOR, and their downstream effectors RPS6 and 4E-BP1.[14] The precise molecular mechanism by which PRMT4 activates this pathway is still under investigation but may involve the methylation of upstream regulators or direct effects on pathway components.

-

Impact of PRMT4 Inhibition: Inhibition of PRMT4 in cancer cells with an overactive AKT/mTOR pathway can lead to a reduction in the phosphorylation of AKT and mTOR, thereby suppressing downstream signaling and inhibiting malignant phenotypes such as proliferation, migration, and invasion.[12][14]

Experimental Protocols

Biochemical Assays for PRMT4 Activity and Inhibition

Objective: To determine the in vitro potency (IC50) of a test compound against PRMT4.

a) Radiometric Methyltransferase Assay: [15]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human PRMT4 enzyme, a peptide substrate (e.g., a histone H3-derived peptide), and the test inhibitor at various concentrations in a suitable assay buffer.

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper or filter plates. Wash away unincorporated [³H]-SAM.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

b) Chemiluminescent Assay: [16]

-

Coating: Use a 96-well plate pre-coated with a specific PRMT4 peptide substrate.

-

Reaction: Add the PRMT4 enzyme, SAM, and the test inhibitor to the wells and incubate to allow for methylation of the substrate.

-

Primary Antibody: Add a highly specific primary antibody that recognizes the methylated substrate.

-

Secondary Antibody and Detection: Add an HRP-labeled secondary antibody, followed by an HRP chemiluminescent substrate.

-

Measurement: Measure the chemiluminescent signal using a microplate reader.

-

Data Analysis: Calculate IC50 values as described for the radiometric assay.

c) AlphaLISA Assay: [17]

-

Reaction: In a 384-well plate, incubate the PRMT4 enzyme with a biotinylated peptide substrate, SAM, and the test inhibitor.

-

Detection Complex Formation: Add AlphaLISA Acceptor beads conjugated to an anti-methyl-arginine antibody and Streptavidin-coated Donor beads. The biotinylated methylated peptide will bring the Donor and Acceptor beads into proximity.

-

Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the nearby Acceptor beads, resulting in light emission at 615 nm.

-

Measurement: Read the signal on an Alpha-enabled plate reader.

-

Data Analysis: Determine IC50 values from the dose-response curve.

Cellular Assays for PRMT4 Inhibition

Objective: To assess the ability of a compound to inhibit PRMT4 activity within a cellular context.

a) Western Blotting for Substrate Methylation: [5]

-

Cell Treatment: Treat cultured cells (e.g., HEK293T) with the PRMT4 inhibitor at various concentrations for a specified duration (e.g., 48-72 hours).

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for asymmetrically dimethylated PRMT4 substrates (e.g., anti-MED12-Rme2a or anti-BAF155-Rme2a) and an antibody for the total protein as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate methylation and calculate the cellular IC50.

b) Cell Proliferation Assay (e.g., CCK-8 or Crystal Violet): [13]

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Inhibitor Treatment: After cell attachment, treat the cells with a range of concentrations of the PRMT4 inhibitor.

-

Incubation: Incubate the cells for a period of time (e.g., 24-72 hours).

-

Viability Measurement:

-

CCK-8: Add CCK-8 solution to each well and incubate. Measure the absorbance at 450 nm.

-

Crystal Violet: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at 570 nm.

-

-

Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

PRMT4 is a critical regulator of several key signal transduction pathways that are often dysregulated in cancer and other diseases. The development of potent and selective PRMT4 inhibitors offers a promising therapeutic strategy. These inhibitors can effectively block the methylation of crucial substrates involved in cell cycle control (Rb-E2F pathway), angiogenesis (VEGFR-2 signaling), and cell growth and proliferation (AKT/mTOR pathway). The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel PRMT4 inhibitors, which will be invaluable tools for both basic research and clinical development.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PRMT4-mediated arginine methylation promotes tyrosine phosphorylation of VEGFR-2 and regulates filopodia protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT4-mediated arginine methylation negatively regulates retinoblastoma tumor suppressor protein and promotes E2F-1 dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Rb-E2F transcriptional regulatory pathway in tumor angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PRMT4-mediated arginine methylation promotes tyrosine phosphorylation of VEGFR-2 and regulates filopodia protrusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis: Erratum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. resources.revvity.com [resources.revvity.com]

Prmt4-IN-2 and Its Role in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical regulator of various cellular processes, including transcription, cell cycle progression, and signal transduction. Its overexpression has been implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PRMT4 in cancer cell proliferation, with a focus on the inhibitory compound Prmt4-IN-2. While specific biological data on this compound's effects on cancer cells is limited in publicly available literature, this document synthesizes the known biochemical data for this inhibitor with the broader understanding of PRMT4's function in oncology. We will explore the key signaling pathways influenced by PRMT4, the mechanistic implications of its inhibition, and provide detailed experimental protocols relevant to the study of PRMT4 inhibitors.

Introduction to PRMT4 in Cancer

PRMT4 is a Type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in modulating protein function and gene expression. In the context of cancer, PRMT4 has been shown to be upregulated in various malignancies, including breast, lung, colorectal, and prostate cancers.[2] Its oncogenic functions are diverse and context-dependent, but frequently converge on the promotion of cell proliferation, survival, and metastasis.[3]

One of the primary mechanisms through which PRMT4 drives cancer progression is by acting as a transcriptional coactivator for nuclear receptors and other transcription factors.[2] This leads to the activation of genes involved in cell cycle progression and proliferation.

This compound: A Pan-Inhibitor of Protein Arginine Methyltransferases

This compound, also identified as "compound 55," is a small molecule inhibitor of protein arginine methyltransferases.[3][4] Biochemical assays have demonstrated its activity against several PRMT family members, classifying it as a pan-inhibitor. Its inhibitory concentrations (IC50) for various PRMTs are summarized in the table below.

| Target | IC50 (nM) |

| PRMT4 | 92 |

| PRMT6 | 436 |

| PRMT1 | 460 |

| PRMT8 | 823 |

| PRMT3 | 1386 |

| Data sourced from MedChemExpress.[3][4] |

The pan-inhibitory nature of this compound suggests that its cellular effects would result from the blockade of multiple PRMTs. While this can be a limitation for studying the specific role of PRMT4, it also presents a potential therapeutic advantage by targeting redundant or compensatory pathways.

PRMT4-Regulated Signaling Pathways in Cancer Cell Proliferation

PRMT4 exerts its influence on cell proliferation through several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT4 inhibitors.

The AKT/mTOR Signaling Pathway

In hepatocellular carcinoma (HCC), PRMT4 has been shown to promote tumor progression by activating the AKT/mTOR signaling pathway. Overexpression of PRMT4 leads to increased phosphorylation of AKT and mTOR, key regulators of cell growth, proliferation, and survival. Conversely, knockdown of PRMT4 inhibits these malignant behaviors.

Cell Cycle Regulation via pRb/E2F-1

PRMT4 plays a direct role in cell cycle control by methylating the retinoblastoma protein (pRb). This methylation can influence the interaction between pRb and the E2F-1 transcription factor, a key regulator of G1/S phase transition. By modulating this interaction, PRMT4 can promote the expression of genes necessary for DNA replication and cell division.

References

The Role of PRMT4 Inhibition in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Protein Arginine Methyltransferase 4 (PRMT4) inhibition on apoptosis, a critical process in cellular homeostasis and a key target in oncology. While a specific inhibitor designated "Prmt4-IN-2" is not documented in the current scientific literature, this document will focus on the well-characterized, potent, and selective PRMT4 inhibitor, TP-064 , as a representative compound to explore the mechanistic underpinnings and experimental considerations of targeting PRMT4 to induce programmed cell death.

Introduction to PRMT4 and its Role in Cancer

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2][3] PRMT4 catalyzes the asymmetric dimethylation of arginine residues, influencing chromatin structure and gene expression.[1]

Dysregulation and overexpression of PRMT4 have been implicated in the pathogenesis of numerous cancers, including breast, prostate, and colorectal cancers.[1] By modulating the expression of genes involved in cell proliferation, differentiation, and survival, PRMT4 can contribute to tumor growth and progression.[1] Consequently, the inhibition of PRMT4 has emerged as a promising therapeutic strategy for cancer treatment.[4]

This compound (Represented by TP-064): A Potent and Selective Inhibitor

TP-064 is a potent and selective small molecule inhibitor of PRMT4.[5][6][7] Its high affinity and selectivity make it an excellent tool for elucidating the cellular functions of PRMT4 and for validating PRMT4 as a therapeutic target.[6][7]

Quantitative Data on TP-064

The following table summarizes the key quantitative data for TP-064, demonstrating its potency and cellular activity.

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 (PRMT4) | < 10 nM | Recombinant Human PRMT4 | [5][6] |

| Cellular IC50 (BAF155 Dimethylation) | 340 ± 30 nM | HEK293 | [5] |

| Cellular IC50 (MED12 Dimethylation) | 43 ± 10 nM | HEK293 | [5] |

| Growth Inhibition IC50 | Varies (e.g., NCI-H929: ~0.1-1 µM) | Multiple Myeloma Cell Lines | [5] |

The Effects of PRMT4 Inhibition on Apoptosis

Inhibition of PRMT4 has been shown to induce apoptosis in various cancer cell models. This pro-apoptotic effect is a key mechanism behind the anti-cancer activity of PRMT4 inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Treatment of cancer cells with PRMT4 inhibitors like TP-064 leads to a reduction in cell proliferation and viability.[5] This is often accompanied by cell cycle arrest, typically at the G1 phase, which prevents cells from progressing through the cell cycle and can be a prelude to apoptosis.[5][8] While direct quantitative data for apoptosis induction by TP-064 is not extensively published, studies on the deletion of PRMT4 in multiple myeloma cells have shown an upregulation of pro-apoptotic genes through the activation of the p53 signaling pathway, strongly suggesting that pharmacological inhibition would have a similar effect.[8]

Caspase-Mediated Apoptosis

A key mechanism through which PRMT4 inhibition induces apoptosis is the activation of the caspase cascade.[9] Caspases are a family of proteases that execute the apoptotic program.[2][3] Inhibition of PRMT4 has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3.[9]

Signaling Pathways Involved in PRMT4-Mediated Apoptosis

The induction of apoptosis by PRMT4 inhibition is a multi-faceted process involving the modulation of several key signaling pathways.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of apoptosis. Deletion of PRMT4 has been shown to activate the p53 signaling pathway, leading to the upregulation of pro-apoptotic genes.[8] This suggests that PRMT4 normally acts to suppress p53-mediated apoptosis and that its inhibition can unleash this critical tumor-suppressive mechanism.

The AKT/mTOR Signaling Pathway

The AKT/mTOR signaling pathway is a major driver of cell proliferation and survival in many cancers.[10] PRMT4 has been shown to promote the progression of hepatocellular carcinoma by activating this pathway.[10][11] Inhibition of PRMT4 would therefore be expected to downregulate AKT/mTOR signaling, thereby reducing pro-survival signals and sensitizing cells to apoptosis.

Below is a diagram illustrating the proposed signaling pathway for PRMT4 inhibition-induced apoptosis.

Experimental Protocols for Assessing Apoptosis

To investigate the pro-apoptotic effects of PRMT4 inhibitors, a variety of well-established experimental protocols can be employed.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a standard method to quantify the percentage of apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Methodology:

-

Culture cancer cells to the desired confluency.

-

Treat cells with various concentrations of the PRMT4 inhibitor (e.g., TP-064) and a vehicle control for a specified time period (e.g., 24, 48, 72 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7.

-

Principle: This assay utilizes a luminogenic or fluorogenic substrate containing a caspase recognition sequence (e.g., DEVD for caspase-3/7). When the caspase is active, it cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.

-

Methodology:

-

Seed cells in a multi-well plate and treat with the PRMT4 inhibitor and controls.

-

After the treatment period, add the caspase-Glo® 3/7 reagent directly to the wells.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.

-

Western Blot for Cleaved PARP and Caspase-3

This method provides qualitative and semi-quantitative evidence of apoptosis.

-

Principle: During apoptosis, active caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, into an 89 kDa fragment. The detection of this cleaved fragment, along with cleaved (active) forms of caspases, is a hallmark of apoptosis.

-

Methodology:

-

Treat cells with the PRMT4 inhibitor and controls.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Below is a diagram illustrating a typical experimental workflow for assessing PRMT4 inhibitor-induced apoptosis.

Conclusion

The inhibition of PRMT4 presents a compelling strategy for the treatment of various cancers. Potent and selective inhibitors, exemplified by TP-064, effectively reduce cancer cell proliferation and induce cell cycle arrest. The underlying mechanism for this anti-tumor activity is, in significant part, the induction of apoptosis. This programmed cell death is mediated through the activation of key signaling pathways, including the p53 tumor suppressor network, and the downregulation of pro-survival pathways like AKT/mTOR, culminating in the activation of the caspase cascade. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the pro-apoptotic effects of novel PRMT4 inhibitors, facilitating the advancement of this promising class of therapeutics into clinical applications.

References

- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Prmt4-IN-2 and the Role of PRMT4/CARM1 in Developmental Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the role of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in developmental biology. While the specific inhibitor "Prmt4-IN-2" is not found in publicly available scientific literature, this guide will focus on well-characterized, potent, and selective PRMT4 inhibitors that serve as invaluable chemical probes to investigate its function. This guide will detail the involvement of PRMT4 in key developmental processes, present quantitative data for exemplary inhibitors, outline experimental protocols, and provide visualizations of relevant signaling pathways and workflows.

Introduction to PRMT4/CARM1: A Key Developmental Regulator

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a type I PRMT that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2] This post-translational modification is a critical epigenetic mark that plays a fundamental role in the regulation of gene expression.[2] PRMT4 is a transcriptional coactivator that influences a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, including cancer.[3][4]

PRMT4's role in developmental biology is multifaceted and crucial for the proper orchestration of embryonic development. It is involved in:

-

Early Embryonic Development: CARM1 is essential for the first cell lineage segregation in the early mouse embryo, distinguishing the inner cell mass (ICM) from the trophectoderm (TE).[2]

-

Cell Differentiation: PRMT4 is a key regulator of the differentiation of various cell types, including skeletal muscle cells, chondrocytes, and adipocytes.[2][3]

-

Hematopoiesis: It plays a role in fetal hematopoiesis and thymocyte development.[5]

-

Myogenesis: In zebrafish, PRMT4/CARM1 is involved in regulating myogenin expression and fast muscle fiber formation.[6]

-

Endochondral Ossification: CARM1-null mice exhibit delayed endochondral ossification and reduced chondrocyte proliferation, highlighting its role in skeletal development.[7][8]

-

Pulmonary Development: It is required for the proper differentiation of alveolar cells in the lungs.

Given its significant role in these processes, the use of selective inhibitors is a powerful approach to dissect the intricate molecular mechanisms governed by PRMT4.

Selective Inhibitors of PRMT4: Tools for Developmental Biology Research

While "this compound" is not a recognized designation in scientific literature, several potent and selective PRMT4 inhibitors have been developed and characterized. These small molecules are essential tools for probing the function of PRMT4 in developmental contexts. Below is a summary of key quantitative data for some of the most well-characterized PRMT4 inhibitors.

Table 1: Quantitative Data for Selected PRMT4 Inhibitors

| Compound Name | Target(s) | IC50 (nM) | Selectivity Profile | Cellular Activity | Negative Control | Reference |

| TP-064 | PRMT4 | < 10 | >100-fold selective over other PRMTs (PRMT6 IC50 = 1.3 µM) | Yes, inhibits BAF155 and MED12 dimethylation | TP-064N | [9] |

| MS049 | PRMT4, PRMT6 | PRMT4: 34, PRMT6: 43 | Dual inhibitor, selective over other PRMTs | Yes, reduces Med12me2a and H3R2me2a levels | MS049N | [3][10] |

| AH237 | PRMT4, PRMT5 | PRMT4: 2.8, PRMT5: 0.42 | Dual inhibitor, >1000-fold selective over PRMT1 and PRMT7 | Not explicitly stated | Not available | [11] |

| PRMT4-IN-1 | PRMT4 | 3.2 | Selective for PRMT4 | Yes, inhibits MCF7 cell viability | Not available | [10] |

Signaling Pathways Involving PRMT4 in Development

PRMT4 functions as a transcriptional coactivator, often in concert with other proteins, to regulate gene expression programs that drive developmental processes. One such example is its role in chondrogenesis.

PRMT4 in Chondrocyte Proliferation and Differentiation

During endochondral ossification, PRMT4 plays a crucial role in regulating chondrocyte proliferation. It does so by methylating the transcription factor SOX9. This methylation event has a significant downstream effect on the Wnt/β-catenin signaling pathway.

References

- 1. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Methyltransferases PRMT4/CARM1 and PRMT5 Control Differentially Myogenesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine methyltransferase CARM1/PRMT4 regulates endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]

Prmt4-IN-2: A Pan-Inhibitor of Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prmt4-IN-2, also identified as compound 55, is a chemical probe characterized as a pan-inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. The dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic development. This compound offers a tool for the broad interrogation of PRMT function in biological systems.

Biochemical Activity

This compound has been demonstrated to inhibit the enzymatic activity of several Type I PRMTs. The inhibitory potency, as defined by the half-maximal inhibitory concentration (IC50), has been quantified for a subset of these enzymes.

| Target | IC50 (nM) |

| PRMT4 | 92 |

| PRMT6 | 436 |

| PRMT1 | 460 |

| PRMT8 | 823 |

| PRMT3 | 1386 |

Note: The data presented is based on information from chemical suppliers. The specific experimental conditions under which these values were determined are not publicly available.

Experimental Protocols and Further Characterization

A comprehensive search of scientific literature and patent databases did not yield the primary research publication describing the discovery, synthesis, and detailed characterization of this compound (compound 55). Therefore, detailed experimental protocols for its use in biochemical, cellular, or in vivo assays are not available at this time. Furthermore, information regarding its broader selectivity profile against other methyltransferases and off-target proteins, its mechanism of action, cell permeability, and pharmacokinetic properties has not been publicly documented.

Signaling Pathways and Biological Function

Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key regulator of transcription. It acts as a transcriptional coactivator by methylating histones (specifically H3R17 and H3R26) and other proteins involved in transcriptional machinery, such as p160 coactivators and CBP/p300.[1] This methylation activity generally leads to chromatin relaxation and enhanced gene expression.[1]

Due to the pan-inhibitory nature of this compound, its application in cellular or in vivo models would be expected to impact the functions of multiple PRMTs simultaneously. Without experimental data from studies utilizing this specific probe, the creation of detailed signaling pathway diagrams depicting its precise biological effects is not feasible. The diagrams below represent a generalized workflow for characterizing a PRMT inhibitor and a simplified overview of the PRMT4 signaling pathway, which this compound is expected to modulate.

Conclusion

This compound is a pan-inhibitor of PRMTs with reported activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 in the nanomolar to low-micromolar range. While it holds potential as a tool compound for studying the broad consequences of PRMT inhibition, the lack of a primary publication detailing its characterization presents a significant limitation. Researchers interested in utilizing this probe should be aware that information on its selectivity, mechanism of action, and cellular effects is not yet publicly available. Further independent characterization would be necessary to validate its use as a reliable chemical probe for investigating PRMT function.

References

Understanding the Pan-Inhibitory Profile of a PRMT4-Active Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in a myriad of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing. Their dysregulation has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. The PRMT family is broadly classified into three types based on the methylation state they catalyze. Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze monomethylation and asymmetric dimethylation. Type II PRMTs (PRMT5, 9) are responsible for monomethylation and symmetric dimethylation, while the sole Type III member, PRMT7, only performs monomethylation.

Given the structural similarities and overlapping substrate specificities among PRMT family members, developing selective inhibitors can be challenging. Consequently, pan-PRMT inhibitors, which target multiple family members, are valuable tools for elucidating the broader biological consequences of PRMT inhibition and may offer therapeutic advantages in certain contexts. This technical guide focuses on the pan-inhibitory profile of a representative compound, II757 , which exhibits potent inhibition across the PRMT family with notable activity against PRMT4 (also known as CARM1). While the specific compound "Prmt4-IN-2" is not documented in publicly available literature, II757 serves as an excellent exemplar of a pan-inhibitor with a strong PRMT4 inhibitory component.

Data Presentation: Pan-Inhibitory Profile of II757

The inhibitory activity of II757 has been characterized against a panel of eight human PRMT enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, showcasing its broad-spectrum activity and particularly high potency against PRMT4.[1]

| Target Enzyme | Type | IC50 (nM)[1] |

| PRMT1 | I | 16 |

| PRMT3 | I | 323 |

| PRMT4 | I | 5.05 |

| PRMT5 | II | 18.2 |

| PRMT6 | I | 30.5 |

| PRMT7 | III | 555 |

| PRMT8 | I | 22.1 |

| PRMT9 | II | 28.5 |

Experimental Protocols

Biochemical Assay: Radioisotope-Based Filter-Binding Assay (HotSpot™)

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide by a specific PRMT enzyme.

Materials:

-

Recombinant PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)

-

Substrate peptides (e.g., Histone H3 or H4 peptides)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)

-

II757 or other test compounds, serially diluted in DMSO

-

Phosphocellulose filter plates

-

Wash Buffer (e.g., 75 mM phosphoric acid)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the assay buffer, the respective PRMT enzyme, and the substrate peptide.

-

Add the test compound (e.g., II757) at various concentrations. Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).

-

Pre-incubate the enzyme with the inhibitor for 15-20 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Transfer the reaction mixture to the phosphocellulose filter plate. The positively charged substrate peptide will bind to the negatively charged filter paper, while the unincorporated [³H]-SAM will not.

-

Wash the filter plate multiple times with the wash buffer to remove any unbound [³H]-SAM.

-

Dry the filter plate completely.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Histone Arginine Methylation

This method is used to assess the ability of an inhibitor to modulate PRMT activity within a cellular context by measuring changes in the methylation status of specific histone residues. For a pan-inhibitor like II757, a relevant mark to assess is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), a modification primarily catalyzed by PRMT1.[1]

Materials:

-

Cell line (e.g., HEK293T or MCF7)

-

Cell culture medium and reagents

-

II757 or other test compounds

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-H4R3me2a (specific for asymmetrically dimethylated Histone H4 Arg3)

-

Anti-Histone H4 (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the test compound (e.g., II757) for a specified duration (e.g., 48 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against H4R3me2a, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Histone H4 to confirm equal loading.

-

Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal. Determine the dose-dependent effect of the inhibitor on histone methylation.

Mandatory Visualizations

Caption: Experimental workflow for characterizing a pan-PRMT inhibitor.

Caption: Regulation of transcription by PRMTs via histone methylation.

References

Prmt4-IN-2: A Technical Guide to its Effects on Non-Histone Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prmt4-IN-2, a pan-inhibitor of protein arginine methyltransferases (PRMTs) with notable activity against PRMT4 (also known as CARM1). Given the limited publicly available data on this compound's specific effects on non-histone protein methylation, this document combines the known inhibitory profile of this compound with the established roles of PRMT4 in cellular processes. The experimental protocols provided are representative methodologies for characterizing PRMT4 inhibitors.

Introduction to PRMT4 and Non-Histone Protein Methylation

Protein arginine methyltransferase 4 (PRMT4/CARM1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification, known as arginine methylation, plays a crucial role in regulating a wide array of cellular processes, including transcriptional activation, signal transduction, RNA processing, and DNA damage repair.[3][4] While the role of PRMT4 in histone methylation is well-documented, its impact on non-histone substrates is an area of growing interest in drug discovery and development. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer.[1]

This compound has been identified as a potent inhibitor of PRMT4, offering a valuable tool for investigating the biological functions of this enzyme and for the potential development of novel therapeutics.

Quantitative Data: Inhibitory Profile of this compound

This compound (also referred to as compound 55) demonstrates inhibitory activity across multiple protein arginine methyltransferases, classifying it as a pan-PRMT inhibitor. Its potency against PRMT4 is noteworthy, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The detailed inhibitory profile of this compound is summarized in the table below.[5]

| Target PRMT | IC50 (nM) |

| PRMT4 | 92 |

| PRMT1 | 460 |

| PRMT6 | 436 |

| PRMT8 | 823 |

| PRMT3 | 1386 |

Table 1: In vitro inhibitory activity of this compound against a panel of protein arginine methyltransferases. Data sourced from MedchemExpress.[5]

This compound and its Potential Effect on Non-Histone Protein Methylation

While specific studies on the effect of this compound on non-histone protein methylation are not yet publicly available, the known substrates of PRMT4 provide a strong indication of the potential cellular pathways that could be modulated by this inhibitor. PRMT4 is known to methylate a diverse range of non-histone proteins involved in critical cellular functions. Inhibition of PRMT4 by this compound is expected to decrease the methylation levels of these substrates, thereby altering their function and downstream signaling.

Known Non-Histone Substrates of PRMT4:

-

Transcriptional Coactivators: p300/CBP, SRC3. Methylation of these coactivators by PRMT4 is crucial for transcriptional activation.[4]

-

RNA-Binding Proteins: PABP1, HuR, HuD. Arginine methylation can regulate the stability, localization, and function of these proteins.

-

Splicing Factors: CA150, SAP49, SmB, U1C. PRMT4-mediated methylation of splicing factors can influence alternative splicing events.

-

Chromatin Remodeling Factors: BAF155. Methylation of BAF155, a component of the SWI/SNF complex, can impact chromatin structure and gene expression.[6]

-

Mediator Complex Subunit: MED12. The methylation of MED12 by PRMT4 has been shown to be a key event in transcriptional regulation.[6]

The inhibition of the methylation of these and other non-histone substrates by this compound is predicted to have significant consequences on gene expression, RNA metabolism, and other fundamental cellular processes.

Experimental Protocols

The following are detailed, representative protocols for the characterization of PRMT4 inhibitors like this compound. These protocols are based on established methodologies in the field.

In Vitro Biochemical IC50 Determination Assay

This protocol describes a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the in vitro potency of an inhibitor against PRMT4.

Materials:

-

Recombinant human PRMT4 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosylmethionine (SAM)

-

This compound or other test compounds

-

AlphaLISA anti-methyl-arginine acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

2.5 µL of 4x this compound solution (or DMSO for control).

-

5 µL of 2x PRMT4 enzyme solution.

-

Incubate for 10 minutes at room temperature.

-

2.5 µL of a 4x solution of biotinylated peptide substrate and SAM.

-

-

Enzymatic Reaction: Incubate the plate at 30°C for 1 hour to allow the methylation reaction to proceed.

-

Detection:

-

Add 5 µL of a 5x solution of AlphaLISA acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a 5x solution of Streptavidin-coated donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for Inhibition of Non-Histone Protein Methylation (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit the methylation of a specific non-histone substrate in a cellular context. MED12 is used here as an example substrate.

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-asymmetric dimethyl-MED12, anti-total-MED12, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Seed HEK293T cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against asymmetrically dimethylated MED12 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against total MED12 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and normalize the methylated MED12 signal to the total MED12 and loading control signals.

-

Plot the normalized methylation levels against the inhibitor concentration to determine the cellular efficacy of this compound.

-

Visualizations

Signaling Pathway Diagram

Caption: PRMT4-mediated methylation of non-histone proteins and its inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical proteomics workflow to identify non-histone proteins affected by this compound.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CARM1 (PRMT4) Acts as a Transcriptional Coactivator during Retinoic Acid-Induced Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

An In-Depth Technical Guide on the Cellular Localization of PRMT4 and its Interaction with Prmt4-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and its interaction with the inhibitor Prmt4-IN-2. This document details the subcellular distribution of PRMT4, its role in key signaling pathways, and methodologies for its investigation. Furthermore, it presents quantitative data on the interaction between PRMT4 and this compound and provides detailed protocols for relevant experimental procedures.

Cellular Localization of PRMT4

Protein Arginine Methyltransferase 4 (PRMT4) is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.[1][2] Its subcellular localization is dynamic and essential for its function.

PRMT4 is found in both the nucleus and the cytoplasm .[3] However, its distribution can vary depending on the cell type and the cell cycle stage. In many cell lines, PRMT4 is predominantly localized in the nucleus, where it functions as a transcriptional coactivator.[4] Within the nucleus, PRMT4 can be associated with chromatin.[2] The nuclear localization is critical for its role in modifying histones, such as the methylation of histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[5]

The presence of PRMT4 in the cytoplasm suggests its involvement in signaling pathways that originate or propagate through this compartment. The shuttling of PRMT4 between the nucleus and cytoplasm is a potential mechanism for regulating its activity and substrate specificity.

PRMT4 Signaling Pathways

PRMT4 is a pivotal player in various signaling pathways, primarily through its function as a transcriptional coactivator for nuclear receptors and other transcription factors.

One of the most well-characterized pathways involves the steroid hormone receptor signaling . PRMT4 binds to the p160 family of coactivators and CBP/p300, which in turn are recruited by steroid hormone receptors. This complex then methylates histones and other proteins to activate gene expression.[6]

Furthermore, PRMT4 is implicated in the p53 signaling pathway . It can methylate p53, influencing its transcriptional activity and contributing to the regulation of cell cycle and apoptosis.[4] PRMT4 also plays a role in the retinoblastoma protein (pRb)/E2F-1 pathway , where it can methylate pRb, affecting its interaction with E2F-1 and thereby influencing cell cycle progression.[7]

Below is a diagram illustrating the central role of PRMT4 in transcriptional activation.

This compound Interaction with PRMT4

This compound is a small molecule inhibitor of PRMT4. Understanding its interaction with the enzyme is crucial for its development as a therapeutic agent.

Quantitative Data

The inhibitory potency of this compound has been determined against PRMT4 and other PRMT isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (nM) |

| PRMT4 | 92 |

| PRMT1 | 460 |

| PRMT3 | 1386 |

| PRMT6 | 436 |

| PRMT8 | 823 |

| Table 1: Inhibitory potency of this compound against various PRMT isoforms.[8] |

These data indicate that while this compound is most potent against PRMT4, it also exhibits activity against other type I PRMTs, classifying it as a pan-inhibitor across several PRMT isoforms.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular localization of PRMT4 and its interaction with inhibitors like this compound.

Immunofluorescence (IF) for Cellular Localization of PRMT4

This protocol is for visualizing the subcellular localization of PRMT4 in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Anti-PRMT4 antibody

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-PRMT4 primary antibody in Blocking Buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the fluorescence signal using a fluorescence microscope.

-

References

- 1. Protein arginine methyltransferase expression, localization, and activity during disuse-induced skeletal muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]